molecular formula C14H9FN2O B1298723 4-(4-fluorophenyl)phthalazin-1(2H)-one CAS No. 1766-63-8

4-(4-fluorophenyl)phthalazin-1(2H)-one

Cat. No.: B1298723
CAS No.: 1766-63-8
M. Wt: 240.23 g/mol
InChI Key: ZMXMVYKPVMNLOJ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives It is characterized by the presence of a fluorophenyl group attached to the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium acetate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The compound’s fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

4-(4-fluorophenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives and fluorophenyl-containing compounds:

    Phthalazinone Derivatives: Compounds such as 4-(4-chlorophenyl)phthalazin-1(2H)-one and 4-(4-methylphenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.

    Fluorophenyl Compounds: Compounds like 4-fluorobenzylamine and 4-fluorophenylacetonitrile contain the fluorophenyl group but differ in their overall structure.

Properties

IUPAC Name

4-(4-fluorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXMVYKPVMNLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352278
Record name 4-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1766-63-8
Record name 4-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-fluorobenzoyl)benzoic acid (5 g; 20.47 mmol) is suspended in ethanol (100 ml). Hydrazine (3 M in ethanol; 60 mmol) is added, and the mixture is stirred at room temperature for 4 days. A white solid precipitates, is filtered off and is washed with ethanol (20 ml). Yield: 3.20 g of 4-fluorophenylphthalazine-1-one.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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